Methanol, 4-biphenyldiphenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, 4-biphenyldiphenyl- typically involves the reaction of biphenyl with formaldehyde in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where biphenyl reacts with formaldehyde in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methanol, 4-biphenyldiphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as AlCl3 or other Lewis acids are commonly used to facilitate the reaction. The product is then purified through distillation and recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methanol, 4-biphenyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-aldehyde.
Reduction: Biphenyl-4-methane.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Methanol, 4-biphenyldiphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanol, 4-biphenyldiphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-methanol: Similar structure but lacks the additional phenyl group.
4-Phenylbenzyl alcohol: Similar structure but with different substitution patterns.
Uniqueness
Methanol, 4-biphenyldiphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Biological Activity
Methanol, 4-biphenyldiphenyl- (also referred to as 4-biphenyldiphenylmethanol) is a compound of interest due to its potential biological activities and applications. This article explores its biological activity, focusing on its metabolic pathways, toxicity, and potential uses as a repellent.
Chemical Structure and Properties
Methanol, 4-biphenyldiphenyl- has a complex biphenyl structure that may influence its biological interactions. Its chemical formula is C19H18O, indicating the presence of hydroxyl groups that can participate in various biochemical reactions.
Estrogenic Activity
Research indicates that compounds structurally related to biphenyls can exhibit estrogenic activity. A study demonstrated that certain diphenyl compounds, when metabolized by liver microsomes, can form hydroxylated derivatives that bind to estrogen receptors in human breast cancer cell lines (MCF-7) and exhibit estrogen-like effects .
- Key Findings:
- Metabolites: Hydroxylated metabolites such as 4-hydroxydiphenyl showed significant estrogenic activity.
- Mechanism: The activation of these compounds is mediated by cytochrome P450 enzymes, which convert them into active forms capable of interacting with estrogen receptors.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of Methanol, 4-biphenyldiphenyl-. In animal studies, it was noted that at high concentrations, certain metabolites could induce cytotoxic effects in MCF-7 cells. The cytotoxicity threshold was identified at concentrations above 1×10−5M, except for specific hydroxylated derivatives which were active at lower concentrations .
Repellent Activity
Methanol, 4-biphenyldiphenyl- has also been evaluated for its potential as a rodent repellent. In a series of tests involving laboratory rats, the compound was mixed with standard food to assess its repellency. The results indicated varying degrees of repellency based on the concentration used .
- Repellency Index:
- A calculated K value above 85 indicated promising repellent properties.
- The effectiveness diminished over time; however, some formulations remained effective after several months.
Case Study 1: Estrogenic Activity Assessment
A detailed evaluation was conducted using liver microsomes from treated rats to assess the estrogenic potential of Methanol, 4-biphenyldiphenyl-. The study found that:
- Compounds exhibited increased binding affinity to estrogen receptors after metabolic activation.
- Hydroxylated derivatives were primarily responsible for observed biological effects.
Case Study 2: Rodent Repellency Trials
In trials assessing the efficacy of Methanol, 4-biphenyldiphenyl- as a rodent repellent:
Properties
CAS No. |
38696-14-9 |
---|---|
Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
diphenyl-(4-phenylphenyl)methanol |
InChI |
InChI=1S/C25H20O/c26-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,26H |
InChI Key |
YIQKLMVZSXYWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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